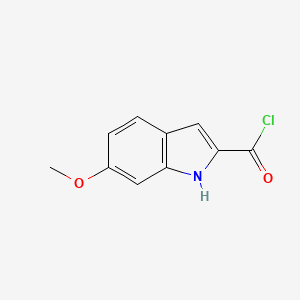

6-Methoxy-1H-indole-2-carbonyl chloride

Description

Properties

IUPAC Name |

6-methoxy-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLULOIZFBXUYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 6-Methoxy-1H-indole-2-carboxylic Acid

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Methoxy-1H-indole-2-carboxylic acid | Starting material |

| 2 | Thionyl chloride (SOCl₂) or Oxalyl chloride | Chlorinating agent; typically used in slight excess |

| 3 | Pyridine or base (optional) | Base to neutralize HCl formed |

| 4 | Reflux in anhydrous solvent (e.g., DCM) | Reaction temperature maintained to ensure completion |

| 5 | Workup | Removal of excess reagents by evaporation under reduced pressure |

| 6 | Purification | Recrystallization or silica gel chromatography to isolate pure 6-Methoxy-1H-indole-2-carbonyl chloride |

This method is consistent with the preparation of related indole-2-carbonyl chlorides, such as 5-methoxy and 1H-indole-6-carbonyl chlorides, which have been documented to follow similar protocols with minor adjustments in reaction time and temperature to optimize yield and purity.

Alternative Synthetic Approaches

Hemetsberger–Knittel Indole Synthesis (Indirect Route)

While direct chlorination is the most straightforward method, the precursor 6-methoxy-1H-indole-2-carboxylic acid can be synthesized via the Hemetsberger–Knittel indole synthesis , which involves:

- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

- Thermolysis of the azide intermediate.

- Electrophilic cyclization to form the indole-2-carboxylate derivative.

Following this, hydrolysis and chlorination steps yield the target acyl chloride.

This multistep approach allows for regioselective synthesis of methoxy-substituted indoles, which is critical for producing the 6-methoxy isomer specifically.

Reaction Optimization and Yield Considerations

- Reaction time for chlorination typically ranges from 2 to 6 hours under reflux.

- Use of anhydrous solvents like dichloromethane or 1,2-dichloroethane is preferred to minimize hydrolysis.

- Bases such as pyridine or triethylamine improve yield by neutralizing HCl.

- Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion.

- Purification by flash chromatography or recrystallization yields the compound in moderate to high yields (60–85%) depending on scale and conditions.

Data Table: Comparative Preparation Conditions for Indole-2-carbonyl Chlorides

| Compound | Chlorinating Agent | Base | Solvent | Temp. & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 6-Methoxy-1H-indole-2-carbonyl chloride | Thionyl chloride | Pyridine | Anhydrous DCM | Reflux, 3–4 h | 70–80 | Standard method |

| 5-Methoxy-1H-indole-2-carbonyl chloride | Thionyl chloride | Pyridine | 1,2-Dichloroethane | Reflux, 2–3 h | 65–75 | Industrial scale adaptation |

| 1H-Indole-6-carbonyl chloride | Oxalyl chloride | Triethylamine | Anhydrous DCM | Room temp to reflux, 2–5 h | 60–85 | Requires inert atmosphere |

Research Findings and Notes

- The use of thionyl chloride is preferred due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

- Oxalyl chloride offers milder reaction conditions but may require catalytic DMF to initiate the reaction.

- The presence of methoxy substituent at the 6-position influences the reactivity slightly due to electronic effects, necessitating careful control of reaction parameters.

- Industrial syntheses scale up these reactions with enhanced safety protocols and continuous monitoring to maintain product consistency.

- The acyl chloride is sensitive to moisture and should be stored under inert atmosphere or used immediately in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Indole-2,3-diones and Indolines: Formed from oxidation and reduction reactions.

Biaryl and Styrene Derivatives: Formed from coupling reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Methoxy-1H-indole-2-carbonyl chloride can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Research : This compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and receptors involved in cancer pathways makes it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them suitable for further exploration in developing new antibiotics.

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, including natural product analogs. The carbonyl chloride moiety allows for various substitution reactions with nucleophiles, leading to the formation of amides, esters, and thioesters .

- Coupling Reactions : The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the creation of biaryl and styrene derivatives.

Industrial Applications

- Production of Fine Chemicals : It is utilized in the production of dyes, pigments, and agrochemicals due to its reactive functional groups that allow for diverse chemical modifications.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxy group and carbonyl chloride moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to the modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Methoxyindole-2-carbonyl Chloride

- Structure : Methoxy group at position 5, carbonyl chloride at position 2.

- Synthesis : Prepared via refluxing 5-methoxyindole-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 70°C for 24 hours, yielding a pure white solid .

- Reactivity: Reacts with aminobenzophenones to form amides, but prolonged reaction times (>10 hours) generate side products. Optimal yields require 4–6 hours of heating .

- Applications : Used in pharmacological screening for bioactive molecules.

6-Chloro-1H-indole-3-carboxylic Acid Derivatives

- Example : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9).

- Structure : Chloro (-Cl) at position 7, methyl (-CH₃) at position 3, carboxylic acid (-COOH) at position 2.

- Reactivity: Unlike acyl chlorides, carboxylic acids are less reactive and require activation for coupling.

Functional Group Variations

6-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Methoxy at position 6, carboxylic acid at position 3.

- Properties: Molecular weight 191.18 g/mol, hydrogen bond donors/acceptors: 2/3, moderate bioavailability .

- Applications : Intermediate for synthesizing esters or amides.

Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride

Reactivity and Stability

- 6-Methoxy-1H-indole-2-carbonyl Chloride : Highly reactive due to the electron-withdrawing methoxy group, which enhances the electrophilicity of the carbonyl chloride. Requires controlled reaction conditions to avoid hydrolysis or side reactions.

- 5-Methoxy Analogs : Exhibit similar reactivity but may differ in regioselectivity during nucleophilic attacks due to substituent positioning .

- Carboxylic Acid Derivatives : Require activation (e.g., via SOCl₂) for amide bond formation, adding synthetic steps compared to pre-activated acyl chlorides .

Data Tables

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Notes

- Substituent positioning (e.g., methoxy at 5 vs. 6) significantly impacts electronic effects and reaction outcomes.

- SHELX software is widely used for crystallographic validation of related indole derivatives .

Biological Activity

Overview

6-Methoxy-1H-indole-2-carbonyl chloride is a compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. Its unique structure, characterized by a methoxy group at the 6-position and a carbonyl chloride group at the 2-position, enables it to participate in various biochemical interactions. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

- Chemical Formula : C10H8ClNO2

- Molecular Weight : 215.63 g/mol

- CAS Number : 1260764-44-0

The compound's structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 6-Methoxy-1H-indole-2-carbonyl chloride is primarily attributed to its ability to interact with specific biological targets through:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The methoxy group may enhance hydrophobic interactions with receptor sites, influencing signal transduction pathways.

Biological Activities

Research has highlighted several key biological activities associated with 6-Methoxy-1H-indole-2-carbonyl chloride:

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Potential antifungal effects have been noted, though further studies are required to confirm efficacy against specific fungal strains.

-

Anticancer Properties :

- Preliminary studies suggest cytotoxic effects on cancer cell lines such as HCT-116 and HeLa, indicating potential as an anticancer agent.

- Mechanistic studies are ongoing to elucidate its action against cancer cells.

-

Antiviral Potential :

- Investigated for its ability to inhibit viral replication, particularly in the context of emerging viral pathogens.

Antimicrobial Efficacy

A study demonstrated that 6-Methoxy-1H-indole-2-carbonyl chloride showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.62 | 31.25 |

| Escherichia coli | 31.25 | >62.5 |

| Bacillus subtilis | 7.81 | 15.62 |

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxicity towards cancer cell lines at concentrations that do not significantly affect normal cells. For example, it demonstrated an IC50 value of approximately 20 µM against the HCT-116 cell line .

Synthesis and Optimization

The synthesis of 6-Methoxy-1H-indole-2-carbonyl chloride typically involves the reaction of indole derivatives with chlorinating agents under controlled conditions. Recent advancements in synthetic methodologies have focused on optimizing yield and purity through response surface methodology (RSM), which has been shown to enhance production efficiency significantly .

Q & A

Q. What are the recommended synthetic routes for preparing 6-Methoxy-1H-indole-2-carbonyl chloride in academic laboratories?

- Methodological Answer: A common approach involves starting with 6-Methoxy-1H-indole-2-carboxylic acid, which is esterified (e.g., ethyl ester) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The ester intermediate is then converted to the acyl chloride via reaction with phosphorus pentachloride (PCl₅) or SOCl₂. Key steps include:

- Protection of reactive groups: Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Temperature control: Maintain low temperatures (0–5°C) during acyl chloride formation to minimize side reactions .

- Purification: Column chromatography or recrystallization from dry solvents (e.g., dichloromethane/hexane) .

Q. How can researchers confirm the molecular structure of 6-Methoxy-1H-indole-2-carbonyl chloride post-synthesis?

- Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹ in IR) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) .

- X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve bond lengths and angles, particularly the planarity of the indole ring and dihedral angles with substituents .

Advanced Research Questions

Q. What strategies mitigate the reactivity of the carbonyl chloride group during functionalization reactions?

- Methodological Answer:

- Controlled Reaction Conditions:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis .

- Add acyl chloride slowly to nucleophiles (e.g., amines) at −78°C to control exothermicity .

- Stabilizing Agents: Employ scavengers like molecular sieves or bases (e.g., triethylamine) to sequester HCl byproducts .

- Alternative Reagents: Consider using less aggressive chlorinating agents (e.g., ClCOCOCl) for sensitive substrates .

Q. How do electronic effects of the methoxy group influence the reactivity of 6-Methoxy-1H-indole-2-carbonyl chloride in nucleophilic acyl substitutions?

- Methodological Answer:

- Activation/Deactivation Effects:

- The methoxy group donates electron density via resonance, activating the indole ring toward electrophilic substitution but deactivating the carbonyl chloride toward nucleophilic attack.

- Mechanistic Studies:

- Compare reaction rates with non-methoxy analogs (e.g., indole-2-carbonyl chloride) using kinetic assays .

- Computational modeling (DFT) to map electron density distribution and predict regioselectivity .

- Experimental Design:

- Use substituent-tuning (e.g., replacing OCH₃ with electron-withdrawing groups) to assess electronic contributions .

Q. What are the stability profiles of 6-Methoxy-1H-indole-2-carbonyl chloride under varying storage conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.